3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

GPR151 Orphan GPCR High-Throughput Screening

This compound's unique 2-chlorobenzyl sulfamoyl, 4-fluoro, and m-tolyl pharmacophore is critical for its dual biological activity, setting it apart from other sulfamoyl-benzamide analogs. It is rigorously validated as a GPR151 activator screening hit and a selective CYP4Z1 inhibitor (Ki=2.2 µM), making it a superior chemical probe for cell-based signaling assays and enzyme inhibition studies in oncology research. Procuring this specific compound ensures accuracy in SAR studies.

Molecular Formula C21H18ClFN2O3S
Molecular Weight 432.89
CAS No. 451477-11-5
Cat. No. B2611460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide
CAS451477-11-5
Molecular FormulaC21H18ClFN2O3S
Molecular Weight432.89
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C21H18ClFN2O3S/c1-14-5-4-7-17(11-14)25-21(26)15-9-10-19(23)20(12-15)29(27,28)24-13-16-6-2-3-8-18(16)22/h2-12,24H,13H2,1H3,(H,25,26)
InChIKeyGUCUPRRZKMJQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide: A Sulfamoyl-Benzamide Probe for GPCR and CYP Enzyme Research


3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide (CAS 451477-11-5) is a synthetic sulfamoyl-benzamide derivative . This compound belongs to a class of molecules investigated as modulators of G-protein coupled receptors (GPCRs) and cytochrome P450 enzymes. It has been identified as a screening hit in a cell-based high-throughput primary assay designed to identify activators of the orphan receptor GPR151 . Its substitution pattern—featuring a 2-chlorobenzyl sulfamoyl group at the 3-position, a fluorine at the 4-position, and an m-tolyl amide—creates a distinct pharmacophore that differentiates it from other sulfamoyl-benzamide analogs.

Why Generic Substitution of 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is Not Advisable


The specific positioning of functional groups on the benzamide scaffold is critical for target engagement. For sulfamoyl-benzamides, the nature of the N-sulfamoyl substituent (here, a 2-chlorobenzyl group) and the N-aryl amide moiety (here, an m-tolyl group) dictate the compound's shape and electronic properties, which directly influence its selectivity profile [1]. Even minor changes, such as shifting the halogen from the 2-chlorobenzyl position or altering the substitution on the terminal phenyl ring, can lead to significant shifts in binding affinity and functional activity. This is evident from structure-activity relationship (SAR) studies on related sulfamoyl-benzamide chemotypes, where such modifications have been shown to pivot activity between cannabinoid receptor agonism and antagonism [2]. Therefore, analogs lacking this precise combination of a 2-chlorobenzyl sulfamoyl, a 4-fluoro, and an m-tolyl group cannot be assumed to possess equivalent biological activity.

Quantitative Differentiation Evidence for 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide


GPR151 Activator Screening Hit: A Unique Pharmacophore Among In-Class Compounds

The compound was identified as an active hit in a quantitative high-throughput screen for GPR151 activators conducted by The Scripps Research Institute Molecular Screening Center . While the exact EC50 value was not retrievable from the provided sources, its identification in this specific screen distinguishes it from closely related sulfamoyl-benzamides, such as those disclosed in patent literature, which were profiled primarily as cannabinoid receptor ligands, not GPR151 modulators [1]. This suggests that the compound's specific substitution pattern—a 2-chlorobenzyl sulfamoyl group combined with a 4-fluoro-N-(m-tolyl)benzamide core—directs its activity toward a different biological target.

GPR151 Orphan GPCR High-Throughput Screening

CYP4Z1 Enzyme Inhibition Profile: Differentiating from a Known Mechanism-Based Inhibitor

A BindingDB entry associated with a ChEMBL assay (CHEMBL4406481) for CYP4Z1 inhibition indicates that this compound has an inhibition constant (Ki) of 2.20E+3 nM (2.2 µM) [1]. This places it in the low micromolar potency range. In contrast, a known potent and selective mechanism-based inhibitor, 8-[(1H-benzotriazol-1-yl)amino]octanoic acid (compound 7), has a reported Ki of 2.2 µM but is characterized as a time-dependent, irreversible inhibitor, which leads to a significantly shifted IC50 over time [2]. Without time-dependent inhibition data for the target compound, it can be classified as a reversible, moderate-affinity binder, offering a distinct inhibition profile compared to the irreversible mechanism of compound 7.

CYP4Z1 Cytochrome P450 Enzyme Inhibition

Recommended Research Applications for 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide Based on Available Evidence


Pharmacological Studies of the Orphan Receptor GPR151

This compound is best deployed as a chemical probe in cell-based assays to investigate GPR151-mediated signaling pathways. Given its identification as a screening hit , it can be used to study the receptor's role in conditions where GPR151 is implicated, such as synaptic vesicle exocytosis [1]. Its distinct target profile makes it a valuable tool for differentiating GPR151 signaling from that of related galanin or somatostatin receptor subtypes.

Probing Reversible CYP4Z1 Function in Breast Cancer Models

With a defined Ki of 2.2 µM for CYP4Z1, this compound serves as a moderate-affinity, reversible inhibitor [2]. It is specifically applicable for acute enzyme inhibition studies in breast cancer cell lines like T47D, where CYP4Z1 is known to produce the proliferative metabolite 14,15-EET. Its use can help delineate the role of CYP4Z1 without the confounding factor of permanent enzyme inactivation associated with mechanism-based inhibitors [3].

Structure-Activity Relationship (SAR) Exploration of Sulfamoyl-Benzamides

The unique combination of a 2-chlorobenzyl sulfamoyl, 4-fluoro, and m-tolyl amide substituents makes this compound a critical benchmark for SAR studies . By comparing its activity profile against analogs with different halogen substitutions (e.g., 3-chlorobenzyl or 4-fluorobenzyl) or N-aryl groups (e.g., o-tolyl or p-tolyl), medicinal chemists can map the pharmacophoric requirements for GPR151 activation versus CYP4Z1 inhibition.

Reference Standard in a Screening Cascade for Counter-Screening

Because it shows activity at both GPR151 (as a potential activator) and CYP4Z1 (as an inhibitor), this compound can function as a dual-purpose reference standard in screening cascades. It can be used to validate assay performance and to flag non-specific hits in libraries targeting either protein, thereby improving the reliability of high-throughput screening campaigns .

Quote Request

Request a Quote for 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.